N-(2-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at the 2-position and a sulfanyl-linked acetamide moiety at the 4-position. The 2-ethylphenyl group on the acetamide nitrogen introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4OS/c1-2-18-8-4-6-13-22(18)28-25(31)17-32-26-24-16-23(29-30(24)15-14-27-26)21-12-7-10-19-9-3-5-11-20(19)21/h3-16H,2,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWCTKFPNWZNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural diversity and potential biological activities. This compound features multiple functional groups, including an ethylphenyl moiety, a naphthyl group, and a pyrazolo[1,5-a]pyrazine structure, which may facilitate various interactions at the molecular level.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 427.5 g/mol. The presence of aromatic rings and functional groups suggests significant potential for diverse chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 427.5 g/mol |
| Key Functional Groups | Ethylphenyl, Naphthyl, Pyrazolo[1,5-a]pyrazine |
| Synthesis Complexity | Multi-step organic reactions |
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound exhibit promising anticancer activities. For instance, derivatives containing naphthalenes and pyrazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique electronic properties imparted by the ethylphenyl and sulfanyl groups may enhance the compound's interaction with biological targets involved in cancer progression.
Antimicrobial Activity
Compounds structurally related to this acetamide have also been evaluated for antimicrobial properties. The presence of the pyrazolo moiety is often associated with enhanced antimicrobial efficacy, suggesting that this compound may possess similar activity.
The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. Further studies are required to clarify its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
Compounds such as N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA) and DPA-714 () replace the pyrazine ring with a pyrimidine core. The pyrimidine derivatives exhibit enhanced metabolic stability due to reduced electron density, making them suitable for radiolabeling applications in positron emission tomography (PET) imaging .
Triazole and Oxadiazole Derivatives
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide (6m) () and 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () utilize triazole or oxadiazole rings instead of pyrazolo-pyrazine. These scaffolds introduce additional hydrogen-bonding sites, which can enhance interactions with enzymatic targets.
Aryl Group Modifications
- N-(5-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide () replaces the 2-ethylphenyl group with a 5-chloro-2-methylphenyl moiety.
- 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide () substitutes the naphthalene group with a 4-fluorophenyl ring. Fluorine’s electron-withdrawing effect may improve metabolic stability and bioavailability .
Functional Group Additions
Physicochemical and Pharmacokinetic Properties
*Calculated based on analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
